molecular formula C14H23NO5 B13464851 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13464851
M. Wt: 285.34 g/mol
InChI Key: XQOZFUQWANQAQC-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (molecular formula: C₁₄H₂₃NO₅; molecular weight: 285.34 g/mol) is a bicyclic compound featuring a norbornane-like [3.1.1] framework. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the methoxymethyl substituent enhances lipophilicity. This compound is primarily utilized as a building block in pharmaceutical synthesis, leveraging its constrained geometry to influence target binding and metabolic stability .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

5-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-5-13(9-19-4)7-14(15,8-13)10(16)17/h5-9H2,1-4H3,(H,16,17)

InChI Key

XQOZFUQWANQAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1(C2)C(=O)O)COC

Origin of Product

United States

Preparation Methods

Boc Protection of Bicyclic Amines

The Boc protecting group is commonly introduced using tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step protects the nitrogen and facilitates subsequent functionalizations.

Typical conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Boc2O, triethylamine Dichloromethane (DCM) 0°C to room temp 1-4 h 80-95 Reaction under inert atmosphere to avoid moisture
Boc2O, sodium bicarbonate Acetonitrile or THF Room temp 2-6 h 85-90 Mild conditions, suitable for sensitive substrates

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at the 5-position of the bicyclic ring can be introduced via alkylation reactions using methoxymethyl chloride or bromide in the presence of a base.

Typical conditions:

Reagent Base Solvent Temperature Time Yield (%) Notes
Methoxymethyl chloride Sodium hydride (NaH) or potassium carbonate (K2CO3) DMF or THF 0°C to room temp 2-12 h 60-85 Anhydrous conditions required
Methoxymethyl bromide Triethylamine Acetonitrile Room temp 4-8 h 70-90 Alternative alkylation approach

Carboxylation and Hydrolysis to Carboxylic Acid

The carboxylic acid group at the 1-position is typically formed by hydrolysis of ester intermediates or by direct carboxylation of organometallic intermediates.

Typical conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Lithium hydroxide monohydrate (LiOH·H2O) Tetrahydrofuran (THF)/Water 70°C 6 h 90-95 Hydrolysis of ester to acid; aqueous workup required
Sodium hydroxide (NaOH) Ethanol/Water 25-70°C 3 h 85-90 Mild hydrolysis conditions

Cyclization and Bicyclic Ring Formation

The bicyclic azabicyclo[3.1.1]heptane core can be constructed via intramolecular cyclization reactions, often involving azide intermediates or isocyanate formation.

Typical conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Diphenyl phosphoryl azide (DPPA), triethylamine Toluene 20-90°C 1.5-2.5 h 84-100 Formation of isocyanate intermediate; gas evolution observed
Carbodiimide coupling agents (e.g., EDC) with DMAP Dichloromethane Room temp 24-48 h 80-85 Amide bond formation; inert atmosphere recommended

Representative Experimental Procedure Summary

A typical synthetic sequence may proceed as follows:

  • Start with a piperidine derivative bearing suitable substituents.
  • Protect the amine with Boc2O in DCM under nitrogen atmosphere.
  • Introduce the methoxymethyl group by alkylation with methoxymethyl chloride in DMF using sodium hydride as base.
  • Hydrolyze ester intermediates to carboxylic acid using LiOH·H2O in THF/water mixture at 70°C for 6 hours.
  • Perform intramolecular cyclization via reaction with diphenyl phosphoryl azide and triethylamine in toluene at reflux to form the bicyclic azabicyclo[3.1.1]heptane core.
  • Purify the final product by extraction and drying over sodium sulfate, followed by concentration under reduced pressure.

Data Table Summarizing Key Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Boc2O, TEA, DCM, 0°C to RT, inert atmosphere 80-95 Protects amine for subsequent steps
2 Alkylation Methoxymethyl chloride, NaH, DMF, 0°C to RT 60-85 Introduces methoxymethyl group
3 Ester Hydrolysis LiOH·H2O, THF/H2O, 70°C, 6 h 90-95 Converts ester to carboxylic acid
4 Cyclization (Isocyanate formation) DPPA, TEA, Toluene, reflux, 1.5-2.5 h 84-100 Forms bicyclic azabicyclo core
5 Amide Coupling (if applicable) EDC, DMAP, DCM, RT, 24-48 h 80-85 For further functionalization

Research Findings and Notes

  • The use of lithium hydroxide monohydrate in a THF/water mixture at elevated temperature is effective for hydrolysis of ester intermediates to the carboxylic acid with high yield and purity.
  • Diphenyl phosphoryl azide (DPPA) facilitates the formation of isocyanate intermediates, enabling intramolecular cyclization to form the bicyclic azabicyclo[3.1.1]heptane system efficiently.
  • Protection of the nitrogen atom with the tert-butoxycarbonyl group is essential to prevent side reactions and to improve stability during synthesis.
  • Alkylation with methoxymethyl halides introduces the methoxymethyl substituent, which enhances solubility and reactivity of the final compound.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yield and minimizing by-products.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting moiety. Its removal typically occurs under acidic conditions, exposing the secondary amine for further functionalization.

Reaction Conditions Outcome Citations
Acidolytic cleavageTrifluoroacetic acid (TFA) in DCMGenerates the free amine, enabling subsequent alkylation/acylation reactions.
HydrolysisHCl in dioxane or aqueous solutionYields the amine hydrochloride salt, useful in peptide synthesis.
  • Post-deposition reactivity : The liberated amine can participate in nucleophilic substitutions, reductive aminations, or coupling reactions (e.g., with activated carboxylic acids).

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, often mediated by coupling reagents or activating agents.

Reaction Reagents/Conditions Product Yield Citations
Amide formationHATU/DIPEA with amines in DMFCorresponding bicyclic amide derivatives50–89%
EsterificationT3P (propylphosphonic anhydride) in EtOAcMethyl/ethyl esters for solubility modulation62–86%
Acid chloride synthesisSOCl₂ or oxalyl chloride in THFReactive intermediate for nucleophilic acylations
  • Key considerations : Steric hindrance from the bicyclic framework may influence reaction rates and selectivity.

Methoxymethyl Ether Reactivity

The methoxymethyl (MOM) group is generally stable but can undergo cleavage under strongly acidic or reductive conditions:

Reaction Conditions Outcome Citations
Acidic cleavageBBr₃ in DCM at –78°CDemethylation to yield a hydroxylmethyl group
Reductive removalLiAlH₄ in THFReduction to a hydroxymethyl substituent
  • Structural impact : Cleavage of the MOM group could alter solubility and hydrogen-bonding capacity.

Bicyclic Scaffold Modifications

The norbornane-like bicyclo[3.1.1]heptane core may participate in ring-opening or strain-relief reactions under specific conditions:

Reaction Conditions Outcome Citations
Epoxidationm-CPBA in DCMEpoxide formation at strained bridgehead positions
HydrogenationH₂/Pd-C in ethanolSaturation of double bonds (if present)
  • Note : Direct experimental data for this specific compound is limited, but analogous bicyclic systems exhibit these trends.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[311]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its bicyclic structure, which mimics certain natural substrates.

Medicine

In medicinal chemistry, it is used in the design and synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions.

Comparison with Similar Compounds

3-[(tert-Butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid

  • Molecular Formula: C₁₃H₂₁NO₅
  • Molecular Weight : 271.32 g/mol
  • Key Differences : Replaces the methoxymethyl group with a hydroxymethyl (-CH₂OH) substituent.
  • Impact : Increased polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability compared to the methoxymethyl analogue .

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol
  • Key Differences : Larger bicyclo[2.2.2]octane core with a methylene group.
  • Impact : Reduced ring strain and enhanced conformational flexibility compared to [3.1.1] systems. However, this compound exhibits higher acute oral toxicity (H302) and respiratory irritation (H335) .

Analogues with Alternative Bicyclic Frameworks

tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 227.26 g/mol
  • Key Differences : Features a ketone group at position 5 and a [2.2.1] bicyclo system.
  • Impact : The ketone increases electrophilicity, making it reactive in nucleophilic additions. The smaller [2.2.1] framework introduces greater steric hindrance .

5-[(Tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic Acid

  • Molecular Formula: C₁₂H₁₆F₃NO₅
  • Molecular Weight : 311.25 g/mol
  • Key Differences : Incorporates a trifluoromethyl group and a [4.1.0] bicyclo system with an oxygen atom.
  • Impact: The electron-withdrawing CF₃ group enhances metabolic stability and acidity (pKa ~3–4).

Table 1: Comparative Analysis of Key Parameters

Compound Name Bicyclo System Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Target Compound [3.1.1] Boc, methoxymethyl 285.34 High lipophilicity, drug intermediate
3-[(tert-Butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Boc, hydroxymethyl 271.32 Improved solubility, lower logP
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] Boc, methylene 267.32 Flexible core, higher toxicity
tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Boc, ketone 227.26 Electrophilic reactivity
5-[(Tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid [4.1.0] Boc, CF₃, oxa 311.25 Enhanced metabolic stability

Biological Activity

The compound 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS Number: 2758005-11-5) is a bicyclic structure that incorporates a nitrogen atom within its ring system. Its unique molecular structure, characterized by a tert-butoxycarbonyl group and a methoxymethyl group, suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.3361 g/mol
  • SMILES Notation : COC1(C(=O)O)CCN(C(=O)OC(C)(C)C)C2CC21

The presence of functional groups enhances solubility and reactivity, which may influence its biological interactions.

Research indicates that compounds similar to 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:

  • Antimicrobial Activity : A study on azabicyclic compounds demonstrated significant antimicrobial properties against a range of pathogens, suggesting that the bicyclic structure may confer similar effects in this compound.
  • Cytotoxicity Assays : In vitro assays indicated that compounds with similar structures showed cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Research has suggested that bicyclic amines can exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease.

Data Tables

PropertyValue
Molecular FormulaC14H23NO5
Molecular Weight285.3361 g/mol
LogP1.18
Polar Surface Area (Ų)76
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes, which may include:

  • Protection of functional groups using tert-butoxycarbonyl.
  • Formation of the bicyclic structure through cyclization reactions.

Potential applications include:

  • Development of novel pharmaceuticals targeting specific biological pathways.
  • Use as intermediates in the synthesis of more complex biologically active molecules.

Q & A

Basic: What are the recommended handling and safety protocols for this compound in laboratory settings?

Answer:
When handling this compound, use nitrile or neoprene gloves and a full chemical protective suit to prevent skin contact. Respiratory protection (e.g., P95/P1 filters for particulates or OV/AG/P99 filters for aerosols) is advised if dust or aerosols form during handling . Avoid eye exposure by using EN 166-compliant safety goggles and face shields. Ensure proper ventilation, and immediately wash contaminated skin with soap and water. Store at 2–8°C in a dry environment to maintain stability .

Basic: How should this compound be stored to ensure chemical stability?

Answer:
Store the compound in a tightly sealed container at 2–8°C in a dry, temperature-controlled environment. Avoid exposure to moisture, incompatible materials (e.g., strong acids/bases), and direct sunlight. Regularly inspect storage conditions using calibrated monitoring devices to prevent degradation. Note that stability data under extreme conditions (e.g., high humidity) are unavailable, necessitating empirical testing for long-term studies .

Advanced: What synthetic strategies optimize the yield of this bicyclic compound?

Answer:
Key steps include:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyclization. Evidence from analogous bicyclo[2.2.1]heptane systems suggests Boc deprotection with TFA/CH₂Cl₂ (1:4 v/v) preserves the core structure .
  • Cyclization Conditions : Employ microwave-assisted synthesis (e.g., 120°C, 30 min) to enhance ring-closing efficiency, as seen in related azabicyclo systems .
  • Characterization : Validate purity (>97%) via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry using NOESY NMR .

Advanced: How can researchers assess stability under varying experimental conditions?

Answer:
Design accelerated stability studies:

  • Thermal Stress : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via LC-MS.
  • Photolytic Stress : Expose to UV light (254 nm) for 48 hours and quantify decomposition products.
  • pH Stress : Test solubility and stability in buffers (pH 3–10) using UV-Vis spectroscopy.
    No existing data on hydrolysis or oxidation are available, so kinetic modeling (e.g., Arrhenius plots) is recommended to predict shelf life .

Advanced: How should discrepancies in spectroscopic data (e.g., NMR, IR) be resolved?

Answer:

  • Cross-Validation : Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm assignments .
  • Dynamic Effects : Use VT-NMR to detect conformational changes affecting peak splitting.
  • IR Contradictions : Assign carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}) by correlating with X-ray crystallography data from structurally similar compounds .

Advanced: What computational methods aid in predicting this compound’s reactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on the bicyclic core’s steric effects.
  • Reactivity Prediction : Apply Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites. For example, the methoxymethyl group may exhibit higher electrophilicity due to electron-withdrawing effects .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) for purity.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: 311.3 g/mol).
  • Stereochemical Analysis : X-ray diffraction or Mosher ester derivatization to resolve chiral centers .

Advanced: How can potential biological activity be systematically evaluated?

Answer:

  • In Vitro Assays : Screen against bacterial penicillin-binding proteins (PBPs) or viral proteases, given structural similarities to β-lactam antibiotics .
  • ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 inhibition assays (e.g., CYP3A4) to predict metabolic stability .

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